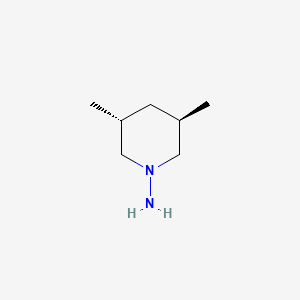

(3R,5R)-3,5-dimethylpiperidin-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,5R)-3,5-dimethylpiperidin-1-amine is a chiral amine with two stereocenters, making it an important compound in the field of organic chemistry. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3,5-dimethylpiperidin-1-amine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3,5-dimethylpyridine using a chiral catalyst. This method ensures the selective formation of the (3R,5R) isomer. Another method involves the resolution of racemic 3,5-dimethylpiperidin-1-amine using chiral acids or bases to separate the enantiomers.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced chiral catalysts and continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(3R,5R)-3,5-dimethylpiperidin-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Neurological Disorders

(3R,5R)-3,5-dimethylpiperidin-1-amine has been investigated for its potential as a ligand for histamine H3 receptors. These receptors are involved in various neurological processes, and compounds that modulate their activity can be beneficial in treating conditions such as Alzheimer's disease and narcolepsy. The compound's structure allows it to effectively bind to these receptors, potentially leading to therapeutic advancements in managing cognitive disorders .

2. Cardiovascular Research

Another significant application of this compound is in cardiovascular research. It has been utilized in the synthesis of cardiac troponin activators that enhance cardiac contractility. Studies have shown that derivatives of this compound can increase the efficacy of cardiac myofibrils without inhibiting phosphodiesterase 3 (PDE-3), which is crucial for maintaining cardiac function .

Materials Science Applications

1. Nanoparticle Synthesis

The compound is also being explored in the synthesis of nanoparticles for biomedical applications. Its amine functionality can facilitate the formation of metal-polyphenol networks, which are essential for creating nanoparticles used in drug delivery systems and bioimaging . The versatility of this compound allows it to stabilize various nanoparticle forms, enhancing their performance in therapeutic applications.

2. Drug Delivery Systems

In drug delivery systems, this compound has been incorporated into formulations that improve the solubility and bioavailability of therapeutic agents. This application is particularly relevant in the development of targeted therapies for cancer treatment, where efficient drug delivery to tumor sites is critical .

Case Studies

Mecanismo De Acción

The mechanism by which (3R,5R)-3,5-dimethylpiperidin-1-amine exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparación Con Compuestos Similares

Similar Compounds

- (3S,5S)-3,5-dimethylpiperidin-1-amine

- (3R,5S)-3,5-dimethylpiperidin-1-amine

- (3S,5R)-3,5-dimethylpiperidin-1-amine

Uniqueness

The (3R,5R) isomer is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its diastereomers and enantiomers. This uniqueness makes it particularly valuable in the synthesis of chiral pharmaceuticals and other fine chemicals.

Actividad Biológica

(3R,5R)-3,5-dimethylpiperidin-1-amine is a chiral amine that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a piperidine ring with two methyl substituents at the 3 and 5 positions, which significantly influences its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₇H₁₄N₂

- Molecular Weight : Approximately 126.20 g/mol

- Structure : The compound's stereochemistry is crucial for its biological activity, as the spatial arrangement of atoms affects its binding affinity to various receptors and enzymes.

This compound interacts with several molecular targets in biological systems:

- Enzyme Inhibition : This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to bind to these enzymes modulates their activity, potentially leading to altered physiological responses.

- Receptor Binding : The compound shows affinity for various receptors, including those involved in neurotransmission and cell signaling. The specific interactions depend on the stereochemistry of the compound, which influences receptor selectivity and efficacy .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antitumor Activity

Recent studies have demonstrated its potential as an anticancer agent. For instance:

- Case Study : A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results showed that this compound significantly inhibited cell growth in a dose-dependent manner .

Neurological Effects

The compound has also been investigated for its neuroprotective properties:

- Mechanism : It is believed to modulate neurotransmitter levels and protect neurons from oxidative stress. In vitro studies have indicated that it may enhance neuronal survival under stress conditions .

Antimicrobial Properties

This compound has shown promise in antimicrobial applications:

- Activity Against Pathogens : Preliminary tests suggest effectiveness against certain bacterial strains, indicating potential use in treating infections .

Data Summary

Propiedades

IUPAC Name |

(3R,5R)-3,5-dimethylpiperidin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-3-7(2)5-9(8)4-6/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCYUPDGHPFFLE-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CN(C1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.